ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, thiazole derivatives, and appropriate reagents for bromination, methylation, and esterification. Reaction conditions may vary, but common conditions include the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Condensation: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar core structures but different substituents.
Phenyl Derivatives: Compounds with similar phenyl groups but different functional groups attached.
Uniqueness
ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H23BrN2O6S |
---|---|
Molecular Weight |
559.4g/mol |
IUPAC Name |
ethyl (2E)-5-(2-bromo-4,5-dimethoxyphenyl)-2-[(2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H23BrN2O6S/c1-5-34-24(31)21-13(2)27-25-28(22(21)15-11-18(32-3)19(33-4)12-16(15)26)23(30)20(35-25)10-14-8-6-7-9-17(14)29/h6-12,22,29H,5H2,1-4H3/b20-10+ |
InChI Key |
KZQSXKSRHHAOOU-KEBDBYFISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)/C(=C\C4=CC=CC=C4O)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=CC=C4O)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=CC=C4O)S2)C |
Origin of Product |
United States |
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